2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde
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Overview
Description
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₉NO It is characterized by a cyclopropane ring attached to a piperidine ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents.
Cyclopropane Ring Formation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Aldehyde Group Introduction: The aldehyde group is introduced through oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-methanol
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1,4-Dimethylpiperidine: Lacks the cyclopropane ring and aldehyde group.
Uniqueness
2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H19NO |
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Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-(1,4-dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H19NO/c1-11(10-7-9(10)8-13)3-5-12(2)6-4-11/h8-10H,3-7H2,1-2H3 |
InChI Key |
JXLOHOKPUMOWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C)C2CC2C=O |
Origin of Product |
United States |
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